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Compound Name: (R)-3-Hydroxy Midostaurin

Cat. No.: B612020 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(R)-3-Hydroxy Midostaurin, also known by its code CGP52421, is a major and

pharmacologically active metabolite of Midostaurin, a multi-kinase inhibitor approved for the

treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. This

technical guide provides a comprehensive overview of the synthesis and characterization of

(R)-3-Hydroxy Midostaurin. Due to the absence of a publicly available detailed chemical

synthesis protocol, this document focuses on its biological synthesis pathway and summarizes

its known physicochemical and biological properties. This guide is intended to serve as a

valuable resource for researchers and professionals in the fields of medicinal chemistry,

pharmacology, and drug development.

Introduction
Midostaurin is a potent inhibitor of multiple kinases, including FMS-like tyrosine kinase 3

(FLT3), KIT, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived

growth factor receptor (PDGFR).[1] Its clinical efficacy is, in part, attributed to its active

metabolites. Among these, (R)-3-Hydroxy Midostaurin is a significant circulating metabolite

formed primarily through the action of the hepatic cytochrome P450 3A4 (CYP3A4) enzyme.[1]

Understanding the synthesis and characteristics of this metabolite is crucial for a complete

comprehension of Midostaurin's pharmacokinetic and pharmacodynamic profile.
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Synthesis of (R)-3-Hydroxy Midostaurin
A detailed, step-by-step chemical synthesis protocol for (R)-3-Hydroxy Midostaurin is not

readily available in the public domain. The primary route of its formation is through the

metabolism of Midostaurin.

Metabolic Synthesis
(R)-3-Hydroxy Midostaurin is generated in vivo via mono-hydroxylation of the parent drug,

Midostaurin. This biotransformation is catalyzed by the CYP3A4 enzyme system in the liver.

Experimental Protocol: In Vitro Metabolic Synthesis (Conceptual)

The following is a conceptual protocol for the in vitro generation of (R)-3-Hydroxy Midostaurin
for analytical and characterization purposes, based on its known metabolic pathway.

Objective: To produce (R)-3-Hydroxy Midostaurin from Midostaurin using a human liver

microsome system.

Materials:

Midostaurin

Human Liver Microsomes (HLMs)

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate

dehydrogenase, and NADP+)

Phosphate buffer (pH 7.4)

Acetonitrile (or other suitable organic solvent) for quenching and extraction

Incubator/shaker at 37°C

Centrifuge

Analytical instrumentation for purification and characterization (e.g., HPLC, LC-MS)

Procedure:
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Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture

containing phosphate buffer (pH 7.4), Midostaurin (at a specified concentration, e.g., 1-10

µM), and human liver microsomes.

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the

temperature.

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating

system to the pre-incubated mixture.

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined

period (e.g., 30-60 minutes).

Quenching of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

Protein Precipitation: Vortex the mixture and centrifuge at high speed to precipitate the

microsomal proteins.

Extraction: Collect the supernatant containing Midostaurin and its metabolites.

Analysis and Purification: Analyze the supernatant using LC-MS to confirm the formation of

(R)-3-Hydroxy Midostaurin. The metabolite can then be purified using preparative HPLC.

Characterization of (R)-3-Hydroxy Midostaurin
The characterization of (R)-3-Hydroxy Midostaurin is essential for confirming its identity and

purity. Below is a summary of its known properties.

Physicochemical Properties
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Property Value Source

Molecular Formula C₃₅H₃₀N₄O₅ PubChem

Molecular Weight 586.64 g/mol PubChem

CAS Number 155848-20-7 MedChemExpress

Appearance Solid CymitQuimica

Purity
>98% (as commercially

available)
CymitQuimica

Spectroscopic Data
Detailed public spectroscopic data (¹H-NMR, ¹³C-NMR, IR) for (R)-3-Hydroxy Midostaurin is

not available. Characterization would typically involve the following analyses:

¹H-NMR and ¹³C-NMR: To elucidate the chemical structure and confirm the position of the

hydroxyl group.

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify functional groups, including the hydroxyl group.

Biological Activity
(R)-3-Hydroxy Midostaurin is a potent kinase inhibitor, exhibiting activity comparable to its

parent compound.
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Target/Assay IC₅₀ / GI₅₀ (nM) Source

FLT3-ITD and D835Y mutants

(IC₅₀)
200-400 MedChemExpress

Tel-PDGFRβ expressing BaF3

cells (GI₅₀)
63 MedChemExpress

KIT D816V expressing BaF3

cells (GI₅₀)
320 MedChemExpress

FLT3-ITD expressing BaF3

cells (GI₅₀)
650 MedChemExpress

Note: GI₅₀ values are for an epimeric mixture of (R)- and (S)-3-Hydroxy Midostaurin.[2]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Midostaurin and its

metabolites, and a conceptual workflow for the synthesis and analysis of (R)-3-Hydroxy
Midostaurin.
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Caption: Signaling pathways inhibited by (R)-3-Hydroxy Midostaurin.
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Caption: Conceptual workflow for the synthesis and analysis of (R)-3-Hydroxy Midostaurin.

Conclusion
(R)-3-Hydroxy Midostaurin is a key metabolite of Midostaurin with significant biological

activity. While a detailed chemical synthesis protocol is not publicly documented, its generation

through in vitro metabolic systems provides a viable route for obtaining the compound for

research purposes. The characterization data summarized herein, along with the
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understanding of its role in inhibiting critical signaling pathways, underscores its importance in

the overall therapeutic effect of Midostaurin. Further research into the chemical synthesis and

detailed spectroscopic characterization of (R)-3-Hydroxy Midostaurin would be highly

beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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